molecular formula C10H14O2 B172608 (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one CAS No. 197440-66-7

(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one

Cat. No. B172608
M. Wt: 166.22 g/mol
InChI Key: ZKFJGRHXSHIXQG-CQTSCFDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone that has gained attention in the scientific community due to its unique structure and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been found to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation.

Biochemical And Physiological Effects

(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation. This compound has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of using (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one in lab experiments is its selective inhibition of the COX-2 enzyme, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one. One possible direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another direction is the study of the effects of this compound on other physiological processes, such as the immune system and cancer cells. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
In conclusion, (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone that has potential applications in the development of new drugs for the treatment of pain and inflammation. Its selective inhibition of the COX-2 enzyme and good safety profile make it a promising candidate for further study. However, further research is needed to optimize its synthesis method and improve its solubility in water.

Synthesis Methods

The synthesis of (1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has been achieved using different methods. One of the most commonly used methods involves the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethyl vinyl ketone, followed by a reduction reaction to yield the desired product.

Scientific Research Applications

(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

CAS RN

197440-66-7

Product Name

(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C10H14O2/c1-5(11)8-7(12)4-6-9(8)10(6,2)3/h6,8-9H,4H2,1-3H3/t6-,8?,9-/m1/s1

InChI Key

ZKFJGRHXSHIXQG-CQTSCFDVSA-N

Isomeric SMILES

CC(=O)C1[C@H]2[C@H](C2(C)C)CC1=O

SMILES

CC(=O)C1C2C(C2(C)C)CC1=O

Canonical SMILES

CC(=O)C1C2C(C2(C)C)CC1=O

synonyms

Bicyclo[3.1.0]hexan-3-one, 2-acetyl-6,6-dimethyl-, (1R,5R)- (9CI)

Origin of Product

United States

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